(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
The compound (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone class of benzofuran-3(2H)-one derivatives. Structurally, it features a benzofuranone core substituted with a 2-oxopropoxy group at position 6 and a 2,4,5-trimethoxybenzylidene moiety at position 2. This scaffold is associated with diverse biological activities, including anticancer, antiviral, and kinase-inhibitory properties, depending on substituent modifications .
Properties
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-15-17(9-14)28-20(21(15)23)8-13-7-18(25-3)19(26-4)10-16(13)24-2/h5-10H,11H2,1-4H3/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCOGQQCVRXIY-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with an appropriate oxopropoxy reagent to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene moiety to a more saturated form.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one:
Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer models, including breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating substantial potency compared to standard chemotherapeutics .
- A series of thiazolidine derivatives derived from this compound were screened for anti-breast cancer activity, revealing several candidates with enhanced efficacy .
Antimicrobial Properties
Research indicates that compounds containing the benzofuran structure exhibit antimicrobial activities against a range of pathogens. The presence of methoxy groups enhances lipophilicity and potentially increases membrane permeability, contributing to their antimicrobial effects .
Structure-Activity Relationship (SAR)
The structural modifications on the benzofuran core and the introduction of various substituents significantly influence the biological activity of these compounds. For instance:
- The presence of multiple methoxy groups has been correlated with increased anticancer activity due to enhanced electron-donating properties that stabilize reactive intermediates during metabolic activation .
- Modifications at the 5-position of thiazolidine derivatives have also been shown to impact their selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Anticancer Activity: Tubulin Polymerization Inhibitors
Key Compounds :
- Aurone 5a: (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile Activity: Inhibits PC-3 prostate cancer cell proliferation (IC₅₀ < 100 nM) via colchicine-binding site on tubulin. Demonstrated in vivo efficacy in xenograft and zebrafish models without toxicity .
- (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Inference: The 2-oxopropoxy group may enhance solubility or binding compared to the acetonitrile group in 5a.
Table 1: Comparison of Anticancer Benzofuranone Derivatives
*AN–O-04: A nitrogen mustard-fused benzofuranone with alkylating activity, structurally distinct from aurones .
Kinase Inhibition: DRAK2 Inhibitors
Key Compounds :
Antiviral Activity: Marburg Virus Inhibition
Key Compound :
- (Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one (CID: 1804018)
Comparison : The target compound shares the 2-oxoethoxy substituent but differs in the benzylidene group (2,4,5-trimethoxy vs. 2,5-dimethoxy). This substitution may alter NP binding affinity or specificity.
Structural Modifications and SAR Trends
- Methoxy Substitutions: Methoxy groups at positions 2,4,5 on the benzylidene moiety (as in the target compound) are associated with enhanced tubulin binding in aurones . In DRAK2 inhibitors, methoxy groups at positions 5–7 of benzofuranone improve activity .
- Oxyalkyl Chains :
- 2-Oxopropoxy (target compound) vs. acetonitrile (aurone 5a): The former may improve solubility, while the latter enhances tubulin binding .
Biological Activity
(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H22O7
- Molecular Weight : 398.411 g/mol
This compound features a benzofuran core with a methoxy-substituted benzylidene group and an oxopropoxy side chain, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one in inhibiting cancer cell proliferation. The following sections detail its effects on various cancer cell lines.
Cytotoxicity Studies
In vitro assays have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
- K562 Cells : The compound was tested for antiproliferative activity against K562 leukemia cells. It demonstrated a 13% reduction in cell viability compared to untreated controls after 72 hours of exposure .
| Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| K562 | 13 | Not specified |
| MCF-7 | Significant effect observed | Not specified |
The mechanism underlying the anticancer activity of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves the induction of apoptosis through reactive oxygen species (ROS) generation. The following findings highlight this mechanism:
- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC staining revealed that exposure to this compound increased phosphatidylserine externalization in K562 cells, indicating early apoptotic changes .
- Caspase Activation : The compound significantly elevated the activities of caspases 3 and 7 after prolonged exposure (48 hours), suggesting activation of the intrinsic apoptotic pathway .
Comparative Analysis with Other Compounds
To contextualize the biological activity of (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, a comparison with other related compounds is useful.
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| (Z)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione | Apoptosis via ROS generation | 10 | Stronger pro-apoptotic effects observed |
| Benzofuran derivatives | Varying effects on IL-6 release | 15 | Less potent than target compound |
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in cancer therapy. For instance:
-
Study on MCF-7 Cells : A derivative similar to (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one showed significant inhibition of MCF-7 breast cancer cells through ROS-mediated apoptosis .
- Findings : The study reported a dose-dependent decrease in cell viability with an IC50 value lower than that of standard chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a benzofuran-3(2H)-one precursor and a substituted benzaldehyde under basic conditions. For example, anhydrous potassium carbonate in acetone under reflux is a standard protocol . Stereochemical outcomes (Z/E isomerism) are influenced by reaction temperature and substituent bulkiness. Microwave-assisted solventless synthesis using clay catalysts has also been reported to favor Z-configuration by stabilizing the transition state through acidic sites .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration and substituent positioning in this compound?
- Methodological Answer :
- 1H NMR : The olefinic proton (CH=) in Z-isomers typically appears downfield (δ 7.1–7.8 ppm) with coupling constants (J ≈ 8–12 Hz) distinct from E-isomers. For example, in analogous compounds, Z-configuration is confirmed by a doublet integrating for one proton .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 180–185 ppm, while benzylidene carbons show distinct shifts based on methoxy substitution patterns .
- HRMS : Exact mass analysis (e.g., [M-H]⁻ at m/z 301.0354) validates molecular formula and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antiviral Activity : Plaque reduction assays using Marburg virus (MARV) or surrogate models, as demonstrated in computational studies targeting nucleoprotein (NP) interactions .
- Kinase Inhibition : DRAK2 inhibitory assays measuring ATPase activity, with IC50 values derived from dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the 2,4,5-trimethoxybenzylidene group (e.g., replacing methoxy with hydroxy or halogens) and assess changes in bioactivity. Evidence shows that hydroxylation at the 6- and 7-positions enhances DRAK2 inhibition .
- Table 1 : SAR Trends in Analogous Compounds
| Substituent Position | Modification | Bioactivity (IC50) | Source |
|---|---|---|---|
| 6,7-diOH | Hydroxylation | DRAK2 IC50: 0.8 µM | |
| 2,5-diOCH3 | Methoxy | MARV NP binding ΔG: -9.2 kcal/mol |
Q. What computational strategies are effective in predicting binding modes and affinity with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with viral nucleoproteins (e.g., Marburg NP). Key residues (e.g., Lys150, Asp206) form hydrogen bonds with the benzofuranone core .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- MM-GBSA : Calculate binding free energy (ΔGbind) to rank compound efficacy .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use harmonized protocols (e.g., consistent cell lines, viral titers) to minimize variability. For example, discrepancies in IC50 values may arise from differences in DRAK2 isoform expression .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) and apply multivariate regression to identify confounding variables like solvent polarity or assay temperature .
Methodological Notes
- Synthetic Optimization : For improved yields, replace traditional reflux with microwave irradiation (e.g., 80°C, 300 W, 20 min), achieving >90% conversion in solventless conditions .
- Analytical Pitfalls : Ensure deuterated solvent compatibility in NMR; DMSO-d6 may obscure hydroxyl protons, whereas CD3OD preserves signal integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
